Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate
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Overview
Description
Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a butyl group, a prop-2-en-1-yl group, and a methyl ester group. Piperidine derivatives are known for their wide range of biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with butyl bromide, followed by the introduction of the prop-2-en-1-yl group through a Grignard reaction. The final step involves esterification with methyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives such as:
Uniqueness
- The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Methyl 2-butyl-6-(prop-2-en-1-yl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring substituted with a butyl group and an allyl moiety. The synthesis typically involves the reaction of piperidine derivatives with various alkylating agents, leading to the formation of the desired carboxylate ester.
Antimicrobial Properties
Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis (M. tuberculosis) with minimal inhibitory concentrations (MIC) in the low micromolar range. One study reported that derivatives with similar structural features had MIC values ranging from 4 µg/mL to 16 µg/mL against various strains of M. tuberculosis, suggesting that structural modifications can enhance antimicrobial potency .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | TBD | Antimicrobial against M. tuberculosis |
Piperidine derivative A | 4 | Antimicrobial against M. tuberculosis |
Piperidine derivative B | 16 | Antimicrobial against M. tuberculosis |
Cytotoxicity Studies
Cytotoxicity assays are critical for evaluating the safety profile of new compounds. The half-maximal inhibitory concentration (IC50) values for non-cancerous cell lines have been determined using MTT and sulforhodamine B assays. For example, a related piperidine compound exhibited an IC50 value significantly higher than its MIC, indicating a favorable selectivity index (SI) which suggests low toxicity to normal cells while retaining antimicrobial efficacy .
The mechanism by which this compound exerts its biological effects is thought to involve inhibition of critical enzymes in microbial pathways or disruption of cell membrane integrity. Similar compounds have been shown to inhibit enzymes involved in cell wall synthesis, thereby compromising bacterial viability.
Case Studies
Several case studies have highlighted the potential of piperidine derivatives in clinical applications:
- Study on Tuberculosis : A study evaluated a series of piperidine derivatives for their anti-tubercular activity, revealing that modifications at the 6-position significantly enhanced efficacy against resistant strains of M. tuberculosis. The study concluded that further optimization could yield potent therapeutic agents .
- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various piperidine compounds on HaCaT cells, demonstrating that certain derivatives maintained low cytotoxicity while exhibiting strong antimicrobial properties, thus supporting their potential as therapeutic agents .
Properties
CAS No. |
919286-48-9 |
---|---|
Molecular Formula |
C14H25NO2 |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
methyl 2-butyl-6-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H25NO2/c1-4-6-9-13-11-7-10-12(8-5-2)15(13)14(16)17-3/h5,12-13H,2,4,6-11H2,1,3H3 |
InChI Key |
PJPGCUMECJKBJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC(N1C(=O)OC)CC=C |
Origin of Product |
United States |
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